tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with an azetidine moiety and a cyanomethylene group
Preparation Methods
The synthesis of tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate typically involves the reaction of cyanomethylene phosphonate diethyl ester with 1-Boc-3-azetidinone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various azetidine and piperidine derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanomethylene group can participate in nucleophilic or electrophilic reactions, while the piperidine and azetidine rings provide structural stability and specificity in binding interactions. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate include:
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(cyanomethylene)-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of the cyanomethylene group with the azetidine and piperidine rings, providing a versatile scaffold for various chemical transformations and research applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-8-5-13(6-9-17)18-10-12(11-18)4-7-16/h4,13H,5-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGWDQLAWUHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(=CC#N)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.